5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethyl group attached to a pyrazole ring, which is further connected to a thiadiazole moiety. The presence of fluorine atoms in the structure imparts significant chemical stability and unique reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,2-trifluoroethyl hydrazine with a suitable pyrazole derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with a thiadiazole precursor in the presence of a catalyst to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine: Shares a similar pyrazole structure but lacks the thiadiazole moiety.
1,1,1-Trifluoro-2-iodoethane: Contains the trifluoroethyl group but differs in its overall structure and reactivity.
2-(2,2,2-Trifluoroethoxy)-1,1,1-trifluoroethane: Another fluorinated compound with different applications and properties.
Uniqueness
The uniqueness of 5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine lies in its combined structural features, which impart distinct chemical and biological properties. The presence of both the pyrazole and thiadiazole rings, along with the trifluoroethyl group, makes it a versatile compound with a wide range of applications in various fields .
Properties
IUPAC Name |
5-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5S/c8-7(9,10)3-15-4(1-2-12-15)5-13-14-6(11)16-5/h1-2H,3H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMVQTKXQBPJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)(F)F)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.